Hemicholinium

Beschreibung

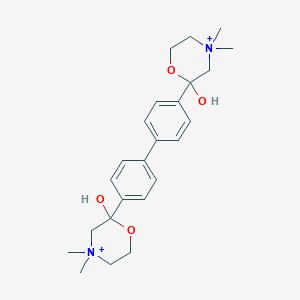

Structure

3D Structure

Eigenschaften

CAS-Nummer |

16478-59-4 |

|---|---|

Molekularformel |

C24H34N2O4+2 |

Molekulargewicht |

414.5 g/mol |

IUPAC-Name |

2-[4-[4-(2-hydroxy-4,4-dimethylmorpholin-4-ium-2-yl)phenyl]phenyl]-4,4-dimethylmorpholin-4-ium-2-ol |

InChI |

InChI=1S/C24H34N2O4/c1-25(2)13-15-29-23(27,17-25)21-9-5-19(6-10-21)20-7-11-22(12-8-20)24(28)18-26(3,4)14-16-30-24/h5-12,27-28H,13-18H2,1-4H3/q+2 |

InChI-Schlüssel |

JIWUESGGKYLPPG-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCOC(C1)(C2=CC=C(C=C2)C3=CC=C(C=C3)C4(C[N+](CCO4)(C)C)O)O)C |

Kanonische SMILES |

C[N+]1(CCOC(C1)(C2=CC=C(C=C2)C3=CC=C(C=C3)C4(C[N+](CCO4)(C)C)O)O)C |

Synonyme |

Hemicholinium Hemicholinium 3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Hemicholinium-3 in the Cholinergic System

This technical guide provides a comprehensive overview of Hemicholinium-3 (HC-3), a pivotal pharmacological tool for studying the cholinergic nervous system. It details its mechanism of action, presents quantitative data on its activity, outlines key experimental protocols for its use, and provides visual representations of its role in cholinergic signaling and related experimental workflows.

Core Mechanism of Action: Inhibition of High-Affinity Choline Uptake

Hemicholinium-3 is a potent and selective competitive inhibitor of the high-affinity choline transporter (CHT), encoded by the SLC5A7 gene.[1][2] The CHT is responsible for the sodium-dependent reuptake of choline from the synaptic cleft into the presynaptic terminal of cholinergic neurons.[2] This reuptake process is the rate-limiting step in the synthesis of acetylcholine (ACh).[1][2][3]

By competitively blocking this transporter, HC-3 curtails the supply of choline to the presynaptic terminal, thereby inhibiting the synthesis of new ACh molecules by the enzyme choline acetyltransferase (ChAT).[1][2][4] This leads to a depletion of ACh stores within the cholinergic nerve endings, particularly under conditions of high neuronal activity or frequent nerve stimulation.[1][5] Consequently, HC-3 is classified as an indirect acetylcholine antagonist.[1] Its inhibitory effect is more pronounced with sustained or high-frequency stimulation, as this more rapidly depletes existing ACh stores, making the neuron more reliant on new synthesis.[5]

The specificity of HC-3 for the high-affinity system makes it a valuable research tool, as it has less effect on the low-affinity choline uptake systems present in other cells.[2] The binding of [3H]HC-3 is often used as a specific radioligand to quantify CHT sites in membrane binding and autoradiographic studies.[3][6]

Quantitative Data on Hemicholinium-3 Activity

The potency of Hemicholinium-3 has been quantified in various experimental systems. The following tables summarize key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for its action on choline uptake and other related functions. It is important to note that IC50 values can be influenced by experimental conditions, such as substrate concentration, while Ki values represent the binding affinity of the inhibitor to the enzyme.[7][8][9]

| Parameter | Value | Experimental System | Comments | Reference(s) |

| Ki | 25 nM | High-affinity choline transporter (HACU) | Competitive inhibition | [1] |

| Ki | 1.3 nM | Human CHT (hCHT1) expressed in Xenopus oocytes | Demonstrates high affinity for the human transporter | [1] |

| Ki | 1.3 µM | Rat Brain Synaptosomes (Morantel as competitor) | Competitive inhibition | [10] |

| IC50 | 61 nM | Rat Brain Synaptosomes | Competitive inhibition | [10] |

| IC50 | 104 nM | Rat brain synaptosomes (for HC-3 analog, HCM) | Irreversible inhibition by the mustard analog | [11] |

| IC50 | 560 nM | Mouse Brain Synaptosomes (N-methyl-3-quinuclidinone) | Competitive inhibition | [10] |

| IC50 | 693 nM | Epibatidine-evoked [3H]ACh release (guinea-pig ileum) | Inhibition of presynaptic nicotinic ACh receptors | [12] |

| IC50 | 897 nM | Epibatidine-evoked contraction (guinea-pig ileum) | Inhibition of presynaptic nicotinic ACh receptors | [12] |

| IC50 | 39.1 µM | Human Pancreatic Cancer Cells (MIA PaCa-2) | - | [10] |

Downstream Effects and Off-Target Considerations

The primary consequence of CHT inhibition by HC-3 is the depletion of ACh stores, leading to a reduction in cholinergic neurotransmission.[2][13][14] This effect is particularly evident during prolonged stimulation.[15] However, HC-3 also exhibits several off-target and paradoxical effects that are crucial for the correct interpretation of experimental results.

Off-Target Effects:

-

Nicotinic Receptor Inhibition: HC-3 can act as an inhibitor of presynaptic nicotinic acetylcholine receptors, which may complicate results by directly affecting the release machinery.[5][12][16]

-

Ion Channel Blockade: In some systems, such as squid axons, HC-3 has been shown to have direct, non-cholinergic effects, blocking both sodium and potassium ion channels.[17] This can directly impact action potential generation more rapidly than ACh depletion.[17]

-

Cytotoxicity: At high concentrations (e.g., 1 mM) and with prolonged exposure, HC-3 can be cytotoxic and induce apoptosis.[17] Its LD50 in mice is approximately 35 µg.[4][17]

Paradoxical Facilitation of ACh Release: At low concentrations (typically below 10⁻⁵ M), HC-3 can paradoxically facilitate acetylcholine release.[5] This effect is thought to be mediated by an agonistic action on presynaptic nicotinic receptors that are involved in a positive feedback loop for ACh release.[5][18] Therefore, performing a dose-response curve is critical to determine the optimal inhibitory concentration for any given model system.[5]

Visualizing Cholinergic Neurotransmission and HC-3 Action

The following diagrams illustrate the mechanism of HC-3 at the cholinergic synapse and a typical workflow for its study.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scilit.com [scilit.com]

- 4. Hemicholinium-3 - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. High-affinity choline transport sites: use of [3H]hemicholinium-3 as a quantitative marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparability of Mixed IC50 Data – A Statistical Analysis | PLOS One [journals.plos.org]

- 10. benchchem.com [benchchem.com]

- 11. Characterization of the irreversible inhibition of high-affinity choline transport produced by hemicholinium mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effect of hemicholinium-3 on presynaptic nicotinic acetylcholine receptors located on the terminal region of myenteric motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Actions of hemicholinium (HC-3) on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ACTIONS OF HEMICHOLINIUM (HC-3) ON NEUROMUSCULAR TRANSMISSION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Hemicholinium-3 facilitates the release of acetylcholine by acting on presynaptic nicotinic receptors at a central synapse in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Hemicholinium-3 in Acetylcholine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemicholinium-3 (HC-3) is a classical and potent pharmacological tool indispensable for the study of cholinergic neurotransmission. Its primary mechanism of action is the selective and competitive inhibition of the high-affinity choline transporter (CHT), the rate-limiting step in acetylcholine (ACh) synthesis.[1][2][3] By blocking the uptake of choline into presynaptic nerve terminals, HC-3 effectively depletes the precursor pool necessary for ACh production, leading to a subsequent reduction in cholinergic signaling.[1][2] This technical guide provides a comprehensive overview of the role of hemicholinium-3 in acetylcholine synthesis, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols for its application in research settings.

Introduction: The Acetylcholine Synthesis Pathway

Acetylcholine, the first neurotransmitter to be identified, plays a crucial role in a vast array of physiological processes in both the central and peripheral nervous systems.[4] Its synthesis is a multi-step process, critically dependent on the availability of its precursors, choline and acetyl coenzyme A (acetyl-CoA).[2][5] The synthesis pathway can be summarized as follows:

-

Choline Uptake: Choline, an essential nutrient, is transported from the extracellular space into the presynaptic neuron via a high-affinity choline transporter (CHT), also known as SLC5A7.[1] This sodium-dependent transport is the rate-limiting step in ACh synthesis.[2][3]

-

Acetyl-CoA Synthesis: Acetyl-CoA is synthesized from pyruvate, a product of glycolysis, within the mitochondria.

-

Acetylcholine Synthesis: In the cytoplasm of the cholinergic neuron, the enzyme choline acetyltransferase (ChAT) catalyzes the transfer of an acetyl group from acetyl-CoA to choline, forming acetylcholine.[2][3]

-

Vesicular Packaging: Acetylcholine is then transported into synaptic vesicles by the vesicular acetylcholine transporter (VAChT), where it is stored prior to release.[2]

Dysfunction in this pathway is implicated in numerous neurological and psychiatric disorders, making its components key targets for therapeutic intervention and pharmacological research.

Mechanism of Action of Hemicholinium-3

Hemicholinium-3 is a potent and specific competitive inhibitor of the high-affinity choline transporter (CHT).[1][6] It competes with choline for the same binding site on the CHT protein, thereby blocking the uptake of choline into the presynaptic terminal.[1] This inhibition is reversible and concentration-dependent.[1] By limiting the intracellular availability of choline, HC-3 indirectly inhibits the synthesis of acetylcholine, as ChAT becomes substrate-limited.[2][3] This leads to a depletion of vesicular acetylcholine stores and a subsequent reduction in acetylcholine release upon neuronal stimulation.[2]

The high affinity of HC-3 for the CHT makes it a highly selective tool for studying high-affinity choline uptake, with less effect on low-affinity choline transport mechanisms at appropriate concentrations.[1]

Quantitative Data on Hemicholinium-3 Inhibition

The inhibitory potency of hemicholinium-3 is typically expressed as its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values can vary depending on the experimental system, tissue, and conditions.

| Parameter | Value | Species | Tissue/Cell Type | Reference |

| Ki | 25 nM | - | High-affinity choline transporter (HACU) | [6] |

| Ki | 1-5 nM | Human | CHT expressed in Xenopus laevis oocytes or COS-7 cells | [7][8] |

| Ki | 25 nM | Rat | Striatal Synaptosomes | |

| Ki | 13.3 µM | - | NCI-H69 cells | [6] |

| Ki | 10.5 ± 2.2 µM | - | PC-3 prostate cancer cells | [9] |

| IC50 | 18 nM | - | Sodium-dependent high-affinity choline uptake | [6] |

| IC50 | 61 nM | Rat | Brain Synaptosomes | [10] |

| IC50 | 6.1 x 10⁻⁸ M | - | High-Affinity Choline Uptake (HAChU) | [11] |

| IC50 | 693 nM | - | [3H]acetylcholine release | [6] |

| IC50 | 897 nM | - | Epibatidine-evoked contraction | [6] |

| IC50 | 39.1 µM | Human | Pancreatic Cancer Cells (MIA PaCa-2) | [10] |

Experimental Protocols

[³H]-Choline Uptake Assay in Synaptosomes

This assay is a standard method for studying the kinetics of high-affinity choline uptake and its inhibition by compounds like hemicholinium-3.

Objective: To measure the uptake of radiolabeled choline into isolated presynaptic nerve terminals (synaptosomes) and to determine the inhibitory effect of hemicholinium-3.

Materials:

-

Brain tissue (e.g., rat striatum or hippocampus)[1]

-

Ice-cold 0.32 M sucrose solution[1]

-

Potter-Elvehjem homogenizer[1]

-

Refrigerated centrifuge

-

Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution

-

[³H]-choline chloride

-

Hemicholinium-3

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect the brain region of interest in ice-cold 0.32 M sucrose solution.[1]

-

Homogenize the tissue using a Potter-Elvehjem homogenizer.[1]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[1]

-

Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g) to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in a physiological buffer.

-

-

Choline Uptake Assay:

-

Aliquot the synaptosomal suspension into microcentrifuge tubes.[1]

-

Pre-incubate the synaptosomes at 37°C for a short period.

-

To initiate the uptake, add [³H]-choline (at a final concentration in the low nanomolar range to favor high-affinity uptake) to the tubes. For inhibition studies, add varying concentrations of hemicholinium-3 along with the radiolabeled choline. Include a set of tubes with a saturating concentration of non-labeled hemicholinium-3 to determine non-specific uptake.

-

Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C.[12] This time should be within the linear range of choline uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular [³H]-choline.[12]

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.[1]

-

Measure the radioactivity using a liquid scintillation counter.[1]

-

Calculate the specific high-affinity choline uptake by subtracting the non-specific uptake (in the presence of excess HC-3) from the total uptake.[1]

-

Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various choline concentrations and fitting the data to the Michaelis-Menten equation.[1]

-

The Ki for hemicholinium-3 can be determined using Cheng-Prusoff analysis or by non-linear regression of competitive inhibition data.[1]

-

Measurement of Acetylcholine and Choline Levels

Several methods are available for the quantification of acetylcholine and choline in biological samples, with HPLC coupled with electrochemical detection or mass spectrometry being common choices.[13][14][15][16][17]

Objective: To quantify the levels of acetylcholine and choline in tissue or fluid samples following treatment with hemicholinium-3.

General Procedure using HPLC with Mass Spectrometry (LC-MS/MS):

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer, often containing an acetylcholinesterase inhibitor to prevent enzymatic degradation of acetylcholine.

-

Perform protein precipitation using an organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

The supernatant may require further solid-phase extraction (SPE) for cleanup and concentration of the analytes.[14]

-

-

Chromatographic Separation:

-

Inject the prepared sample onto an appropriate HPLC column. Hydrophilic interaction liquid chromatography (HILIC) is often used for the retention and separation of polar analytes like choline and acetylcholine.[14]

-

Use a mobile phase gradient to elute the compounds from the column.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Electrospray ionization (ESI) is a common ionization technique for these molecules.

-

The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for acetylcholine, choline, and their stable isotope-labeled internal standards.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of acetylcholine and choline standards.

-

Quantify the analytes in the samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Acetylcholine synthesis pathway and its inhibition by Hemicholinium-3.

Caption: Experimental workflow for a [³H]-Choline uptake assay.

Conclusion

Hemicholinium-3 remains an invaluable and highly specific tool for the investigation of cholinergic function. Its well-characterized mechanism as a competitive inhibitor of the high-affinity choline transporter allows for the precise dissection of the role of choline uptake in acetylcholine synthesis and release.[1][2] The quantitative data and experimental protocols provided in this guide serve as a resource for researchers and drug development professionals aiming to modulate the cholinergic system and to understand its involvement in health and disease. The continued use of hemicholinium-3 in both basic and preclinical research will undoubtedly further our understanding of the complexities of cholinergic neurotransmission.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hemicholinium-3 - Wikipedia [en.wikipedia.org]

- 4. Pathways of acetylcholine synthesis, transport and release as targets for treatment of adult-onset cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Catabolism of Acetylcholine | Pharmaguideline [pharmaguideline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]

- 8. Choline transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

- 15. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-sensitivity quantification of acetylcholine and choline in human cerebrospinal fluid with a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Hemicholinium-3: A Comprehensive Technical Guide to its Structural and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemicholinium-3 (HC-3) is a powerful pharmacological tool extensively utilized in neuroscience research to investigate the intricacies of the cholinergic system. It is a synthetic organic compound renowned for its potent and selective inhibition of the high-affinity choline transporter (CHT).[1][2] This transporter plays a crucial, rate-limiting role in the synthesis of the neurotransmitter acetylcholine (ACh) by facilitating the uptake of choline into presynaptic nerve terminals.[1][2][3] By competitively blocking this transporter, hemicholinium-3 effectively depletes acetylcholine stores, making it an invaluable agent for studying cholinergic transmission and its implications in various physiological and pathological states.[1][3][4] This technical guide provides a detailed overview of the structural and chemical properties of hemicholinium-3, its mechanism of action, quantitative data on its activity, and key experimental protocols.

Structural and Chemical Properties

Hemicholinium-3 is a bis-quaternary ammonium compound with a complex and specific three-dimensional structure that is crucial for its inhibitory activity.[5] Its chemical identity and key properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[4-[4-(2-hydroxy-4,4-dimethylmorpholin-4-ium-2-yl)phenyl]phenyl]-4,4-dimethylmorpholin-4-ium-2-ol | [6][7][8] |

| Alternate Names | 2,2′-(4,4′-Biphenylene)bis(2-hydroxy-4,4-dimethylmorpholinium bromide) | [9] |

| Abbreviation | HC-3 | [7][8] |

| CAS Number | 312-45-8 | [6][9][10] |

| Chemical Formula | C24H34Br2N2O4 | [6][9][10] |

| Molecular Weight | 574.35 g/mol | [9][10][11] |

| Appearance | White to off-white solid | [10] |

| Solubility | Water (30 mg/mL), DMSO (30 mg/mL) | [11] |

Mechanism of Action

Hemicholinium-3 functions as a competitive antagonist at the choline binding site of the high-affinity choline transporter (CHT).[1] This means that hemicholinium-3 and choline directly compete for the same binding site on the transporter protein.[1] The inhibition is reversible and its extent is dependent on the concentration of the inhibitor.[1] Due to its high affinity for the CHT, hemicholinium-3 is a highly selective inhibitor of the high-affinity choline uptake system, with significantly less impact on low-affinity choline transport mechanisms when used at appropriate concentrations.[1][6] By impeding choline reuptake, hemicholinium-3 curtails the primary source of choline for acetylcholine synthesis, leading to a reduction in the amount of acetylcholine available for release into the synaptic cleft.[3][4]

Quantitative Data on Inhibitory Activity

The potency of hemicholinium-3 as an inhibitor of choline uptake has been determined in a variety of experimental models. The following table summarizes key inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values.

| Parameter | Value | Experimental System | Reference(s) |

| Ki | 25 nM | High-affinity choline transporter (HACU) | [10][11] |

| Ki | 1.3 nM | Human high-affinity choline transporter (hCHT1) expressed in Xenopus oocytes | [2] |

| Ki | 13.3 µM | NCI-H69 cells ([3H]choline uptake) | [2][10] |

| IC50 | 18 nM | Sodium-dependent high-affinity choline uptake | [10] |

| IC50 | 693 nM | [3H]acetylcholine release | [10][11] |

| IC50 | 897 nM | Epibatidine-evoked contraction | [10][11] |

Signaling Pathway and Point of Inhibition

The following diagram illustrates the cholinergic signaling pathway at the synapse and the specific point of inhibition by hemicholinium-3.

Experimental Protocols

A fundamental technique for characterizing the activity of hemicholinium-3 is the high-affinity choline uptake assay, often performed using synaptosomes.

High-Affinity Choline Uptake Assay in Synaptosomes

This protocol outlines the measurement of choline uptake into isolated nerve terminals (synaptosomes) and the inhibitory effect of hemicholinium-3.[2]

1. Preparation of Synaptosomes:

-

Tissue Homogenization: The brain region of interest (e.g., striatum or hippocampus) is dissected in an ice-cold 0.32 M sucrose solution.[2] The tissue is then homogenized using a glass-Teflon homogenizer.[2]

-

Differential Centrifugation: The homogenate undergoes centrifugation at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.[2] The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

2. Choline Uptake Assay:

-

Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated for 5-10 minutes at 37°C.[2] This is performed in the presence or absence of a high concentration of hemicholinium-3 (e.g., 1 µM) to determine non-specific uptake.[2]

-

Initiation of Uptake: The uptake reaction is initiated by adding a low concentration of radiolabeled choline, such as [3H]choline or [14C]choline.[2]

-

Incubation: The mixture is incubated for a brief period (e.g., 2-5 minutes) at 37°C to measure the initial rate of choline uptake.[2]

-

Termination of Uptake: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabeled choline.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of choline taken up by the synaptosomes, is measured using liquid scintillation counting.

-

Data Analysis: The specific high-affinity choline uptake is calculated by subtracting the non-specific uptake (measured in the presence of excess hemicholinium-3) from the total uptake. The inhibitory effect of varying concentrations of hemicholinium-3 can then be determined to calculate Ki or IC50 values.

Experimental Workflow: High-Affinity Choline Uptake Assay

The following diagram provides a visual representation of the experimental workflow for the high-affinity choline uptake assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Hemicholinium-3 - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Structure-activity aspects of hemicholinium-3 (HC-3) and its analogs and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hemicholinium-3 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Hemicholinium-3 | C24H34N2O4+2 | CID 3585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hemicholinium-3 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. scbt.com [scbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. abmole.com [abmole.com]

Hemicholinium-3's Effect on Presynaptic Nerve Terminals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemicholinium-3 (HC-3) is a classical and potent pharmacological tool indispensable for the study of cholinergic neurotransmission. Its primary mechanism of action is the selective, competitive inhibition of the high-affinity choline transporter (CHT) at the presynaptic nerve terminal.[1][2][3] This blockade curtails the uptake of choline, the rate-limiting step in acetylcholine (ACh) synthesis, leading to a frequency-dependent depletion of ACh stores and subsequent failure of cholinergic transmission.[2][4] This guide provides a comprehensive technical overview of HC-3's effects, including its mechanism of action, quantitative data on its inhibitory properties, detailed experimental protocols for its application, and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the High-Affinity Choline Transporter (CHT)

Hemicholinium-3 acts as a competitive antagonist at the choline binding site of the high-affinity choline transporter (CHT), a sodium- and chloride-dependent transporter encoded by the SLC5A7 gene.[1][3][5] The CHT is responsible for the reuptake of choline from the synaptic cleft into the presynaptic terminal of cholinergic neurons.[3] This process is the crucial, rate-limiting step for the synthesis of acetylcholine (ACh) by choline acetyltransferase (ChAT).[3][4]

By competitively blocking the CHT, HC-3 effectively reduces the intracellular concentration of choline available for ACh synthesis.[1][2] This leads to a progressive depletion of the readily releasable pool of ACh within synaptic vesicles, particularly under conditions of high neuronal activity or prolonged stimulation.[4][6][7] The consequence is a decline in the quantal content of end-plate potentials (EPPs) and ultimately, a failure of synaptic transmission at cholinergic synapses, such as the neuromuscular junction.[7][8][9] The inhibitory effect is reversible and concentration-dependent.[1]

It is noteworthy that at lower concentrations (e.g., below 10⁻⁵ M in Aplysia), HC-3 has been observed to have a paradoxical facilitatory effect on ACh release.[6][10] This is thought to be mediated by an agonistic action on presynaptic nicotinic acetylcholine receptors (nAChRs), which are involved in a positive feedback loop for ACh release.[6][10] Additionally, HC-3 can also act as an inhibitor of presynaptic nAChRs at higher concentrations, which can complicate the interpretation of experimental results.[6][11]

Quantitative Data Summary

The inhibitory potency of Hemicholinium-3 is typically characterized by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). These values can vary depending on the experimental model, tissue type, and conditions.

| Parameter | Value | Cell/Tissue Type | Reference |

| IC₅₀ (ACh Release Inhibition) | 693 nM | Guinea-pig myenteric neurons | [6][11] |

| IC₅₀ (Epibatidine-evoked contraction) | 897 nM | Guinea-pig myenteric neurons | [6][11] |

| IC₅₀ (High-Affinity Choline Uptake) | 6.1 x 10⁻⁸ M (61 nM) | - | [5] |

| Kᵢ (High-Affinity Choline Uptake) | Submicromolar range | - | [4] |

| Kₑ (Apparent Dissociation Constant) | 35 nM | Rat brain synaptic membranes | [12] |

| Bₘₐₓ ([³H]HC-3 Binding) | 56 fmol/mg protein | Rat brain synaptic membranes | [12] |

Key Experimental Protocols

Protocol for Assessing HC-3 Effects on ACh Synthesis in Synaptosomes

This protocol provides a general procedure for measuring the impact of Hemicholinium-3 on acetylcholine synthesis using a synaptosomal preparation, which consists of isolated nerve terminals.

Materials:

-

Fresh brain tissue (e.g., rat cortex or hippocampus)

-

Ice-cold 0.32 M Sucrose buffer

-

Krebs-Ringer buffer (or similar physiological salt solution)

-

Hemicholinium-3 stock solution

-

Radiolabeled choline (e.g., [³H]choline)

-

Scintillation fluid and counter

-

Homogenizer (e.g., Teflon-glass)

-

Refrigerated centrifuge

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue in ice-cold 0.32 M sucrose buffer.[6]

-

Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet). This involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet synaptosomes.

-

Resuspend the synaptosomal pellet in a physiological buffer.

-

-

Pre-incubation with HC-3:

-

Aliquot the synaptosomal suspension into microcentrifuge tubes.

-

Add varying concentrations of Hemicholinium-3 to the tubes. Include a vehicle-only control.

-

Pre-incubate the samples for a sufficient time (e.g., 15-30 minutes) at 37°C to allow HC-3 to block the choline transporters.

-

-

Radiolabeled Choline Uptake Assay:

-

Initiate the uptake reaction by adding a known concentration of radiolabeled choline (e.g., [³H]choline) to each tube.

-

Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.

-

Terminate the uptake by rapidly filtering the samples through glass fiber filters and washing with ice-cold buffer to remove extracellular radiolabel.

-

Alternatively, terminate by centrifugation.

-

-

Quantification of ACh Synthesis:

-

To measure ACh synthesis specifically, the synaptosomes are lysed, and the contents are separated using techniques like High-Performance Liquid Chromatography (HPLC) coupled with enzymatic reactors or mass spectrometry to quantify the amount of radiolabeled ACh formed.

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition of choline uptake for each HC-3 concentration compared to the control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[5]

-

Protocol for In Vivo Microdialysis to Measure Extracellular ACh

This protocol outlines the use of HC-3 with in vivo microdialysis to monitor its effect on acetylcholine release in a specific brain region of a freely moving animal.[3]

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Microinjection pump

-

Fraction collector

-

Anesthesia and surgical tools

-

Hemicholinium-3

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC with electrochemical detection (HPLC-ECD) system for ACh analysis

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Following a midline scalp incision, drill a small burr hole in the skull above the target brain region (e.g., hippocampus or striatum).[13]

-

Slowly lower the microdialysis probe to the precise stereotaxic coordinates.

-

Secure the probe to the skull with dental cement. Allow the animal to recover from surgery.

-

-

Microdialysis Perfusion and Baseline Collection:

-

On the day of the experiment, connect the probe to a microinjection pump.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[3]

-

Allow for a stabilization period (e.g., 1-2 hours) and then begin collecting baseline dialysate samples at regular intervals (e.g., every 20 minutes).[3]

-

-

Hemicholinium-3 Administration:

-

Sample Collection and Analysis:

-

Continue to collect dialysate samples for several hours to monitor the change in extracellular ACh levels over time.

-

Analyze the collected dialysate samples for acetylcholine and choline content using HPLC-ECD.[3]

-

-

Data Interpretation:

-

A significant decrease in the concentration of ACh in the dialysate following HC-3 administration indicates successful inhibition of the CHT and a subsequent reduction in ACh synthesis and release.[3]

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Hemicholinium-3 at the cholinergic synapse.

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ACTIONS OF HEMICHOLINIUM (HC-3) ON NEUROMUSCULAR TRANSMISSION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Actions of hemicholinium (HC-3) on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hemicholinium-3 facilitates the release of acetylcholine by acting on presynaptic nicotinic receptors at a central synapse in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of hemicholinium-3 on presynaptic nicotinic acetylcholine receptors located on the terminal region of myenteric motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of [3H]hemicholinium-3 binding associated with neuronal choline uptake sites in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Foundational Research on Hemicholinium and Choline Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hemicholinium-3 (HC-3), a foundational tool in cholinergic research. It details the mechanism of action of HC-3 as a potent inhibitor of the high-affinity choline transporter (CHT), presents quantitative data on its inhibitory activity, outlines comprehensive experimental protocols for its application, and illustrates key signaling pathways and experimental workflows.

Core Concept: Inhibition of High-Affinity Choline Uptake

Hemicholinium-3 is a potent and selective competitive inhibitor of the high-affinity choline transporter (CHT), which is encoded by the SLC5A7 gene.[1] The reuptake of choline from the synaptic cleft is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[1] By competitively blocking the CHT, HC-3 curtails the supply of choline to the presynaptic terminal, thereby inhibiting the synthesis of new ACh molecules.[1] This action leads to a depletion of ACh stores, particularly under conditions of high neuronal activity, classifying HC-3 as an indirect acetylcholine antagonist.[1]

The high-affinity choline uptake (HACU) system is sodium- and chloride-dependent.[2] The molecular identification of CHT1 has confirmed its specific expression in cholinergic neurons and its high sensitivity to hemicholinium-3.[2] The transporter's activity is dynamically regulated, involving trafficking of CHT proteins between the plasma membrane and intracellular compartments, such as synaptic vesicles.[3][4] This trafficking is a key mechanism for modulating the capacity of choline uptake in response to neuronal activity.[3]

Quantitative Data on Hemicholinium-3 Activity

The inhibitory potency of hemicholinium-3 is quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). These values can vary depending on the experimental system, cell type, and conditions.

| Parameter | Value | Species/Tissue/Cell Line | Reference(s) |

| IC50 | 18 nM | Rat Striatal Synaptosomes | [5] |

| 61 nM | Rat Brain Synaptosomes | [5] | |

| 693 nM | Guinea-pig myenteric neurons ([3H]ACh release) | [6] | |

| 897 nM | Guinea-pig myenteric neurons (contraction) | [6] | |

| 20.4 nM | HEK cells expressing CHT | [7] | |

| 29.42 ± 0.97 µM | HepG2 cells | [8] | |

| 39.06 ± 6.95 µM | MCF7 cells | [8] | |

| 39.1 µM | Human Pancreatic Cancer Cells (MIA PaCa-2) | [5] | |

| Ki | 25 nM | Rat Striatal Synaptosomes | |

| ~1-5 nM | Cloned Transporter | [6] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of hemicholinium-3's effects on choline uptake and acetylcholine synthesis.

High-Affinity Choline Uptake Assay in Synaptosomes

This ex vivo assay measures the rate of radiolabeled choline uptake into isolated nerve terminals and is a standard for studying CHT kinetics.[9]

3.1.1. Synaptosome Preparation

-

Tissue Homogenization : Dissect the brain region of interest (e.g., striatum, hippocampus) in an ice-cold 0.32 M sucrose solution.[10]

-

Homogenization : Homogenize the tissue using a glass-Teflon homogenizer.[10]

-

Differential Centrifugation :

3.1.2. Choline Uptake Assay

-

Resuspension : Gently resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

-

Pre-incubation : Pre-incubate aliquots of the synaptosomal suspension for 5-10 minutes at 37°C. For determining non-specific uptake, include a saturating concentration of hemicholinium-3 (e.g., 1-10 µM) in a subset of samples.[10][12]

-

Initiation of Uptake : Start the reaction by adding a low concentration of radiolabeled choline (e.g., [³H]choline or [¹⁴C]choline) to the suspension.[10]

-

Incubation : Incubate the mixture for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.[10][11]

-

Termination of Uptake : Stop the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.[9][12]

-

Quantification : Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[9][11]

-

Data Analysis : Calculate the specific high-affinity choline uptake by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake.[9]

Choline Uptake Assay in Cultured Cells

This protocol can be adapted for various cell lines that endogenously or exogenously express the choline transporter.[9]

-

Cell Seeding : Plate cells in appropriate culture plates (e.g., 24-well plates) and grow to the desired confluency.[9]

-

Preparation of Reagents : Prepare stock solutions of hemicholinium-3 and radiolabeled choline.[5]

-

Pre-incubation : Wash the cells with a pre-warmed physiological buffer. Add the buffer containing the desired concentrations of HC-3 (for inhibition) or vehicle (for total uptake) to the wells and incubate for 10-20 minutes at 37°C.[5][9]

-

Initiation of Uptake : Add the radiolabeled choline solution to each well to start the uptake.[5]

-

Incubation : Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C, ensuring the time is within the linear range of uptake for the specific cell line.[5]

-

Termination and Washing : Rapidly aspirate the radioactive medium and wash the cells multiple times with ice-cold buffer.[5][9]

-

Cell Lysis : Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).[9]

-

Scintillation Counting : Transfer the cell lysate to scintillation vials for radioactivity measurement.[9]

-

Protein Quantification : Determine the protein concentration in each well to normalize the choline uptake data.[9]

In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the monitoring of extracellular acetylcholine levels in specific brain regions of freely moving animals.[10]

-

Surgical Implantation : Anesthetize the animal and stereotaxically implant a guide cannula into the brain region of interest.[6][10]

-

Microdialysis Procedure :

-

Hemicholinium-3 Administration : After establishing a stable baseline, administer HC-3 (e.g., locally through the probe or via systemic injection).[10]

-

Sample Collection : Continue collecting dialysate samples to monitor changes in extracellular ACh levels.[6]

-

Analysis : Analyze the acetylcholine content in the dialysate samples using a sensitive method such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes related to hemicholinium-3 and choline uptake.

Caption: Mechanism of Hemicholinium-3 at the Cholinergic Synapse.

Caption: Experimental Workflow for Synaptosome Preparation.

Caption: Regulation of High-Affinity Choline Transporter (CHT) Trafficking.

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Choline transporter CHT regulation and function in cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of sodium-coupled choline transporter CHT function in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Unraveling Cholinergic Pathways: A Technical Guide to Hemicholinium-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Hemicholinium-3 (HC-3), a pivotal pharmacological tool for the investigation of cholinergic systems. By specifically inhibiting the high-affinity choline transporter (CHT), HC-3 offers a powerful method to dissect the roles of acetylcholine (ACh) in physiological and pathological processes. This document outlines HC-3's mechanism of action, presents quantitative data on its inhibitory effects, details key experimental protocols, and provides visual diagrams to illustrate its application in research.

Core Mechanism of Action: Inhibition of the High-Affinity Choline Transporter

Hemicholinium-3 is a potent and selective competitive inhibitor of the high-affinity choline transporter (CHT), which is encoded by the SLC5A7 gene.[1][2] The CHT is critical for the sodium-dependent reuptake of choline from the synaptic cleft into the presynaptic terminal of cholinergic neurons.[1] This reuptake is the rate-limiting step in the synthesis of acetylcholine (ACh).[1][3] By blocking the CHT, HC-3 effectively deprives the neuron of the necessary choline for ACh production by the enzyme choline acetyltransferase (ChAT).[1][4] This results in a depletion of ACh stores, particularly in neurons that are actively firing, and consequently, a reduction in cholinergic neurotransmission.[1][5] The specificity of HC-3 for the high-affinity system makes it an invaluable tool, as it has minimal effects on the low-affinity choline uptake systems present in other cells at appropriate concentrations.[6][7]

Quantitative Data on Hemicholinium-3 Activity

The inhibitory potency of HC-3 is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values can vary based on the experimental system and conditions.[6][8][9]

Table 1: Inhibitory Constants (Ki) of Hemicholinium-3

| Parameter | Value | Experimental System | Comments | Reference(s) |

| Ki | 25 nM | High-affinity choline transporter (HACU) | Competitive inhibition | [2][10] |

| Ki | 1.3 nM | Human high-affinity choline transporter (hCHT1) expressed in Xenopus oocytes | Demonstrates high affinity for the human transporter | [2] |

| Ki | 13.3 µM | NCI-H69 cells ([3H]choline uptake) | [10] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Hemicholinium-3

| Parameter | Value | Experimental System | Comments | Reference(s) |

| IC50 | 18 nM | Sodium-dependent high-affinity choline uptake | [10] | |

| IC50 | 693 nM | Epibatidine-evoked [3H]acetylcholine release from guinea-pig longitudinal muscle strip | Inhibition of presynaptic nicotinic acetylcholine receptors | [10][11] |

| IC50 | 897 nM | Epibatidine-evoked contraction of guinea-pig longitudinal muscle strip | [10][11] | |

| IC50 | 30-80 µM | NG108-15 (Neuroblastoma x Glioma hybrid) choline uptake assay | [12] |

Table 3: In Vivo and Ex Vivo Effects of Hemicholinium-3 on Acetylcholine Levels

| Species | Administration Route | Dosage | Effect on ACh Levels | Tissue/Region | Reference(s) |

| Rat | Intraventricular injection | 1 µg | Maximal depletion | Brain | [13] |

| Cat | Intravenous | 2 mg/kg | 50% of control in 5 min (with 20 Hz stimulation) | Superior cervical ganglion | [5] |

Signaling Pathways and Experimental Workflows

The primary action of HC-3 is the disruption of the cholinergic signaling pathway at the presynaptic terminal by blocking choline uptake. This leads to a cascade of effects, including the depletion of ACh stores and a subsequent reduction in neurotransmission.

Caption: Mechanism of Hemicholinium-3 at the Cholinergic Synapse.

Experimental workflows utilizing HC-3 often involve either in vitro preparations to study the direct effects on choline uptake and ACh synthesis or in vivo models to investigate the physiological and behavioral consequences of cholinergic depletion.

Caption: Experimental Workflow for In Vivo Microdialysis with HC-3.

Detailed Experimental Protocols

In Vitro High-Affinity Choline Uptake Assay in Synaptosomes

This protocol is designed to measure the rate of choline uptake into isolated nerve terminals (synaptosomes) and assess the inhibitory effect of HC-3.[2]

1. Preparation of Synaptosomes:

-

Dissect the brain region of interest (e.g., striatum, hippocampus) in an ice-cold 0.32 M sucrose solution.

-

Homogenize the tissue using a glass-Teflon homogenizer.

-

Perform differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin of the supernatant to pellet the crude mitochondrial and synaptosomal fraction. The synaptosomes are then often further purified using a density gradient.

2. Choline Uptake Assay:

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

-

Pre-incubate aliquots of the synaptosomal suspension for 5-10 minutes at 37°C. For determining non-specific uptake, include a saturating concentration of HC-3 (e.g., 1 µM) in some of the aliquots.[2]

-

Initiate the uptake reaction by adding a low concentration of radiolabeled choline (e.g., [3H]choline or [14C]choline) to the suspension.

-

Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.

-

Terminate the reaction by rapidly filtering the suspension through glass fiber filters and washing with ice-cold buffer to remove extracellular radiolabeled choline.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

-

Determine the protein concentration of the synaptosomal samples to normalize the uptake data.

-

Calculate high-affinity choline uptake by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake.

-

To determine the IC50 of HC-3, perform the assay with a range of HC-3 concentrations and plot the percent inhibition of high-affinity choline uptake against the log concentration of HC-3.

In Vivo Microdialysis for Measuring Extracellular Acetylcholine

This protocol outlines the use of HC-3 with in vivo microdialysis to monitor its effect on ACh release in a specific brain region of a freely moving animal.[1]

1. Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rodent and place it in a stereotaxic frame.

-

Following aseptic procedures, implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus, prefrontal cortex).[14]

-

Secure the cannula to the skull with dental cement and allow the animal to recover for at least one week.

2. Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow for a stabilization period (e.g., 1-2 hours) and then begin collecting baseline dialysate samples at regular intervals (e.g., every 20 minutes).

3. Hemicholinium-3 Administration:

-

After collecting a stable baseline, switch the perfusion medium to aCSF containing a known concentration of HC-3 (e.g., 1-10 µM).[1]

-

Continue to collect dialysate samples for several hours to monitor the change in extracellular ACh levels.

4. Sample Analysis and Data Interpretation:

-

Analyze the collected dialysate samples for ACh and choline content using a sensitive detection method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1]

-

A significant decrease in extracellular ACh levels following the perfusion of HC-3 indicates the successful inhibition of the CHT and the subsequent reduction in ACh synthesis and release.[1]

Applications in Neuroscience Research

HC-3 is a versatile tool employed in a wide array of research areas to probe the function of the cholinergic system.

-

Learning and Memory: By depleting ACh, researchers can investigate the crucial role of cholinergic signaling in cognitive functions.[1]

-

Neurodegenerative Diseases: HC-3 can be used to create animal models with cholinergic deficits, mimicking conditions like Alzheimer's disease, to study disease mechanisms and evaluate potential therapies.[1]

-

Neuromuscular Transmission: It is utilized to study the reliance of the neuromuscular junction on continuous ACh synthesis.[7]

-

Behavioral Neuroscience: Intraventricular administration of HC-3 has been shown to induce specific behaviors in rodents, linking cholinergic function to behavioral control.[1]

-

Electrophysiology: HC-3 is used to explore the role of acetylcholine in modulating neuronal activity and synaptic plasticity.[1]

Conclusion

Hemicholinium-3 remains an indispensable pharmacological agent for the detailed study of cholinergic pathways. Its high affinity and specificity for the CHT allow for the precise manipulation of choline uptake and, consequently, acetylcholine synthesis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize HC-3 in their investigations, contributing to a deeper understanding of cholinergic neurotransmission in both health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hemicholinium-3 - Wikipedia [en.wikipedia.org]

- 5. The effect of hemicholinium-3 on choline and acetylcholine levels in a sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Inhibitory effect of hemicholinium-3 on presynaptic nicotinic acetylcholine receptors located on the terminal region of myenteric motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Studies on the behavioral and biochemical effects of hemicholinium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Principles of Hemicholinium-Induced Cholinergic Blockade

For Researchers, Scientists, and Drug Development Professionals

Core Concept: Inhibition of High-Affinity Choline Uptake

Hemicholinium-3 (HC-3) is a potent and selective competitive inhibitor of the high-affinity choline transporter (CHT), also known as Solute Carrier Family 5 Member 7 (SLC5A7).[1][2][3][4] The reuptake of choline from the synaptic cleft into the presynaptic neuron is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[1][2][3][5][6] By competitively blocking the CHT, HC-3 effectively curtails the primary source of choline for ACh synthesis.[1][2][3] This leads to a depletion of ACh stores within cholinergic nerve terminals, particularly under conditions of high neuronal activity, and consequently, a reduction in cholinergic neurotransmission.[1][4] Therefore, HC-3 is classified as an indirect acetylcholine antagonist.[1][3]

The mechanism of action is specific to the high-affinity uptake system, with less impact on low-affinity choline transport at appropriate concentrations.[2][7] This specificity makes HC-3 an invaluable tool for studying the dynamics of cholinergic signaling.[2][4] It is important to note that while the primary action of HC-3 is the inhibition of choline uptake, some studies have suggested it may also have direct effects on presynaptic nicotinic receptors at high concentrations, potentially facilitating ACh release in some preparations.[8]

Quantitative Data on Hemicholinium-3 Activity

The inhibitory potency of Hemicholinium-3 is quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). These values can vary depending on the experimental system, tissue type, and conditions.

| Parameter | Value | Experimental System | Comments | Reference(s) |

| Ki | 1-5 nM | Recombinant human CHT (hCHT) | Demonstrates high affinity for the human transporter. | [9] |

| Ki | 25 nM | High-affinity choline uptake (HACU) system | Competitive inhibition. | [1][10] |

| Ki | 13.3 µM | NCI-H69 cells ([3H]choline uptake) | [1][10] | |

| IC50 | 18 nM | Rat Striatal Synaptosomes | [11] | |

| IC50 | 61 nM | Rat Brain Synaptosomes | [11][12] | |

| IC50 | 116 nM | HEK293 cells overexpressing CHT | [9] | |

| IC50 | 693 nM | [3H]acetylcholine release | Inhibition of epibatidine-evoked release. | [10] |

| IC50 | 897 nM | Epibatidine-evoked contraction | [10] | |

| IC50 | 39.1 µM | Human Pancreatic Cancer Cells (MIA PaCa-2) | [11] |

Experimental Protocols

High-Affinity Choline Uptake Assay in Synaptosomes

This protocol measures the rate of choline uptake into isolated nerve terminals (synaptosomes) and the inhibitory effect of HC-3.

Objective: To quantify the inhibition of high-affinity choline uptake by Hemicholinium-3 in a preparation of isolated nerve terminals.

Materials:

-

Brain tissue (e.g., striatum, hippocampus)

-

Ice-cold 0.32 M sucrose solution

-

Krebs-Ringer-HEPES (KRH) buffer (e.g., 130 mM NaCl, 3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM glucose, and 10 mM HEPES, pH 7.4)

-

Radiolabeled choline (e.g., [3H]choline)

-

Hemicholinium-3

-

Scintillation fluid and counter

-

Glass-Teflon homogenizer

-

Refrigerated centrifuge

Procedure:

-

Tissue Homogenization: Dissect the brain region of interest in ice-cold 0.32 M sucrose solution and homogenize using a glass-Teflon homogenizer.[1][2]

-

Differential Centrifugation:

-

Resuspension: Resuspend the P2 pellet in KRH buffer.[1]

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension for 5-10 minutes at 37°C in the presence or absence of varying concentrations of Hemicholinium-3. A saturating concentration of HC-3 (e.g., 1-10 µM) is used to define non-specific uptake.[1][11]

-

Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of radiolabeled choline.[1]

-

Incubation: Incubate the mixture for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.[1]

-

Termination of Uptake: Terminate the reaction by rapid filtration over glass fiber filters and washing with ice-cold buffer to remove extracellular radiolabeled choline.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate high-affinity choline uptake as the difference between total uptake (in the absence of HC-3) and non-specific uptake (in the presence of a saturating concentration of HC-3).[1]

In Vivo Microdialysis for Acetylcholine Release

This technique allows for the in vivo monitoring of extracellular acetylcholine levels in specific brain regions of freely moving animals and the effect of HC-3 administration.[1][4]

Objective: To measure the effect of local Hemicholinium-3 administration on extracellular acetylcholine levels in a specific brain region.

Materials:

-

Anesthetized rodent (rat or mouse)

-

Stereotaxic frame

-

Microdialysis probe and guide cannula

-

Artificial cerebrospinal fluid (aCSF)

-

Acetylcholinesterase inhibitor (e.g., physostigmine or neostigmine)

-

Hemicholinium-3

-

HPLC with electrochemical detection (HPLC-ECD) system

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus).[1]

-

Microdialysis Procedure:

-

Baseline and Drug Administration: After establishing a stable baseline of ACh, administer Hemicholinium-3, either locally through the probe or via systemic injection, and continue collecting dialysate samples.[1]

-

Sample Analysis: Analyze the dialysate samples for ACh content using HPLC-ECD.[1][4]

-

Data Analysis: A significant decrease in ACh levels following HC-3 administration indicates the inhibition of CHT and a subsequent reduction in ACh synthesis and release.[4]

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Hemicholinium-3 - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Pathways of acetylcholine synthesis, transport and release as targets for treatment of adult-onset cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-affinity choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hemicholinium-3 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Hemicholinium-3 facilitates the release of acetylcholine by acting on presynaptic nicotinic receptors at a central synapse in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and hemicholinium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis using Hemicholinium-3 to Study Acetylcholine Depletion

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of neuroscience and pharmacology, understanding the dynamics of neurotransmitter systems is paramount. Acetylcholine (ACh), a critical neurotransmitter involved in learning, memory, and attention, is synthesized from choline and acetyl-CoA. The rate-limiting step in this synthesis is the uptake of choline from the synaptic cleft into the presynaptic neuron by the high-affinity choline transporter (CHT).[1][2][3] Hemicholinium-3 (HC-3) is a potent and specific competitive inhibitor of this transporter.[1][2][3] By blocking the CHT, HC-3 effectively reduces the intracellular concentration of choline, leading to a depletion of ACh stores, thereby inhibiting cholinergic neurotransmission.[1][2][3] This makes HC-3 an invaluable tool for studying the functional roles of cholinergic systems.

Coupled with in vivo microdialysis, a technique that allows for the sampling of extracellular molecules from the brain of a freely moving animal, HC-3 can be used to investigate the real-time dynamics of ACh depletion.[1][4][5] This document provides detailed protocols for utilizing in vivo microdialysis with HC-3 to monitor and quantify the depletion of acetylcholine in specific brain regions.

Mechanism of Action of Hemicholinium-3

Hemicholinium-3 acts as a competitive antagonist at the choline binding site of the high-affinity choline transporter (CHT) on the presynaptic terminal of cholinergic neurons.[2] This inhibition prevents the reuptake of choline, which is essential for the synthesis of new acetylcholine by the enzyme choline acetyltransferase (ChAT).[1] Consequently, the stores of ACh within the presynaptic terminal are depleted, particularly during periods of high neuronal activity, leading to a reduction in cholinergic signaling.[6][7]

Data Presentation: Quantitative Effects of Acetylcholinesterase Inhibition and Hemicholinium-3 on Acetylcholine Levels

To accurately measure extracellular acetylcholine, which is rapidly degraded by acetylcholinesterase (AChE), it is crucial to include an AChE inhibitor in the microdialysis perfusate.[8] The following tables summarize the expected effects of an AChE inhibitor on basal ACh levels and the subsequent depletion of ACh upon the introduction of hemicholinium-3.

Table 1: Effect of Neostigmine Concentration on Basal Acetylcholine Levels in Rat Striatum

| Neostigmine Concentration in Perfusate (nM) | Mean Acetylcholine Concentration (nM) | Standard Error of the Mean (SEM) | Number of Subjects (n) |

| 0 (Control) | 18.4 | 11.8 | 10 |

| 100 | 173 | 14 | 5 |

| 200 | 329 | 52.5 | 13 |

| 300 | 581 | 109 | 10 |

| Data adapted from a study on quantitative microdialysis in the rat striatum.[9] |

Table 2: Time-Course of Acetylcholine Depletion Following Local Perfusion with Hemicholinium-3

| Time Post-HC-3 Infusion (minutes) | Expected Acetylcholine Level (% of Baseline) | Key Observations |

| 0 (Baseline) | 100% | Stable acetylcholine levels established with AChE inhibitor in the perfusate. |

| 5 - 20 | ~50% | A rapid and significant decrease in extracellular acetylcholine is observed as HC-3 starts to inhibit choline uptake and presynaptic ACh stores begin to deplete.[6] |

| 20 - 60 | 30 - 50% | Acetylcholine levels continue to decline, though at a slower rate, as the readily releasable pool of ACh is exhausted. |

| 60 - 120 | 20 - 40% | A new, lower steady-state of acetylcholine may be reached, reflecting the severely compromised synthesis of new acetylcholine. |

| Expected values are synthesized from literature indicating a rapid depletion of ACh following HC-3 administration.[6][10] The exact percentage and time course may vary depending on the brain region, neuronal activity, and HC-3 concentration. |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of hemicholinium-3 and the experimental workflow, the following diagrams are provided.

Caption: Mechanism of Hemicholinium-3 at the cholinergic synapse.

Caption: Experimental workflow for in vivo microdialysis with Hemicholinium-3.

Experimental Protocols

I. Preparation of Artificial Cerebrospinal Fluid (aCSF)

The composition of the aCSF should closely mimic the ionic composition of the brain's extracellular fluid. A typical aCSF recipe is as follows:

| Component | Concentration (mM) |

| NaCl | 147 |

| KCl | 2.7 |

| CaCl₂ | 1.2 |

| MgCl₂ | 1.0 |

| NaH₂PO₄ | 0.5 |

| NaHCO₃ | 25 |

| D-Glucose | 5.0 |

Protocol:

-

Prepare stock solutions of each component in ultrapure water.

-

On the day of the experiment, mix the stock solutions to the final concentrations.

-

Adjust the pH to 7.4 by bubbling with 95% O₂ / 5% CO₂ gas.

-

Filter the aCSF through a 0.22 µm filter to sterilize and remove any particulate matter.

-

Just before use, add the acetylcholinesterase inhibitor (e.g., neostigmine bromide to a final concentration of 100-300 nM or physostigmine to 10 µM).[8][9]

II. Surgical Implantation of Microdialysis Guide Cannula

This protocol is for implanting a guide cannula into the rat hippocampus. All procedures must be approved by the institutional animal care and use committee.

Materials:

-

Rat (e.g., Sprague-Dawley, 250-300g)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Guide cannula and dummy cannula

-

Dental cement and anchor screws

-

Surgical drill and bits

-

Standard surgical tools (scalpel, forceps, etc.)

Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Shave the scalp and clean with an antiseptic solution.

-

Make a midline incision to expose the skull.

-

Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., for the dorsal hippocampus: AP -3.8 mm, ML ±2.5 mm from bregma).

-

Drill small holes for the anchor screws and a larger hole for the guide cannula at the determined coordinates.

-

Screw the anchor screws into the skull.

-

Slowly lower the guide cannula to the desired depth (e.g., DV -2.8 mm from the skull surface).

-

Secure the guide cannula to the skull and anchor screws using dental cement.

-

Insert the dummy cannula into the guide to keep it patent.

-

Suture the scalp around the implant.

-

Provide post-operative care, including analgesics, and allow the animal to recover for at least one week.

III. In Vivo Microdialysis Procedure

Materials:

-

Recovered rat with implanted guide cannula

-

Microdialysis probe (with a molecular weight cutoff that allows passage of ACh and HC-3)

-

Syringe pump

-

Fraction collector (refrigerated if possible)

-

Prepared aCSF with AChE inhibitor

-

Hemicholinium-3

Procedure:

-

On the day of the experiment, gently restrain the animal and remove the dummy cannula.

-

Insert the microdialysis probe through the guide cannula. The active membrane of the probe should extend into the target brain region.

-

Connect the probe inlet to the syringe pump and the outlet to the fraction collector.

-

Begin perfusing the probe with aCSF containing the AChE inhibitor at a low, constant flow rate (e.g., 1-2 µL/min).[4]

-

Allow the system to stabilize for at least 1-2 hours. Discard the dialysate collected during this period.

-

Begin collecting baseline samples into vials at regular intervals (e.g., every 20 minutes). Collect at least 3-4 stable baseline samples.

-

To introduce HC-3, switch the perfusion medium to aCSF containing the AChE inhibitor and a known concentration of HC-3 (e.g., 1-10 µM) via reverse dialysis.[1]

-

Continue to collect dialysate samples for several hours to monitor the depletion of acetylcholine.

-

At the end of the experiment, euthanize the animal and perfuse with dye to histologically verify the probe placement.

IV. Quantification of Acetylcholine and Choline by HPLC-ECD

Principle: The analysis of ACh by HPLC with electrochemical detection is an indirect method. The dialysate sample is injected onto an HPLC column where ACh and choline are separated. Post-column, the sample passes through an immobilized enzyme reactor (IMER) containing acetylcholinesterase and choline oxidase. ACh is first hydrolyzed to choline, and then all the choline is oxidized to betaine and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected electrochemically at a platinum electrode.[11][12][13]

Typical HPLC-ECD Parameters:

| Parameter | Specification |

|---|---|

| Analytical Column | Reverse-phase C18 column or a dedicated cation-exchange column for neurotransmitters. |

| Mobile Phase | Phosphate buffer (e.g., 50 mM, pH 8.0) containing an ion-pairing reagent (e.g., sodium dodecyl sulfate). |

| Flow Rate | 0.1 - 0.5 mL/min (optimized for the specific column and system). |

| Enzyme Reactor | Immobilized Acetylcholinesterase and Choline Oxidase. |

| Electrochemical Detector | DECADE Elite with a Sencell or similar. |

| Working Electrode | Platinum electrode. |

| Applied Potential | +500 mV (for H₂O₂ detection). |

| Injection Volume | 5 - 20 µL. |

These parameters should be optimized for your specific HPLC system and application.[11][12][13]

Data Analysis:

-

Generate a standard curve with known concentrations of ACh and choline.

-

Integrate the peak areas for ACh and choline in the chromatograms from the dialysate samples.

-

Calculate the concentration of ACh and choline in each sample based on the standard curve.

-

Express the results as a percentage of the average baseline concentration for each animal to account for individual differences in basal ACh levels.

Conclusion

The combination of in vivo microdialysis and the targeted pharmacological inhibition with hemicholinium-3 provides a powerful experimental paradigm to investigate the role of acetylcholine in the brain. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully implement this technique. Careful adherence to surgical, microdialysis, and analytical procedures is essential for obtaining reliable and reproducible data. This approach will continue to be instrumental in advancing our understanding of the cholinergic system in both health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of hemicholinium-3 on choline and acetylcholine levels in a sympathetic ganglion [pubmed.ncbi.nlm.nih.gov]

- 7. Dual effects of hemicholinium-3 at central cholinergic synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of neostigmine on concentration and extraction fraction of acetylcholine using quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the behavioral and biochemical effects of hemicholinium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Choline and Acetylcholine - Antec Scientific [antecscientific.com]

- 12. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hemicholinium-3 Administration in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of Hemicholinium-3 (HC-3) in rodent studies. HC-3 is a high-affinity competitive inhibitor of the choline transporter (CHT), which is the rate-limiting step in the synthesis of acetylcholine (ACh).[1][2][3] By blocking choline uptake, HC-3 serves as a critical tool for investigating the role of cholinergic systems in various physiological and pathological processes.[1][3]

Mechanism of Action

Hemicholinium-3 competitively inhibits the high-affinity choline transporter (CHT) on the presynaptic membrane of cholinergic neurons.[2][4] This transporter is essential for the reuptake of choline from the synaptic cleft, a necessary step for sustained acetylcholine (ACh) synthesis by the enzyme choline acetyltransferase (ChAT).[1][5] By blocking this primary source of choline, HC-3 leads to a depletion of ACh stores, thereby inhibiting cholinergic neurotransmission.[1][2] This makes it an indirect acetylcholine antagonist.[1][3]

Data Presentation: Quantitative Summary of HC-3 Administration in Rodents

The following tables summarize key quantitative data from various in vivo rodent studies that have utilized Hemicholinium-3. This allows for easy comparison of administration routes, dosages, and observed effects.

Table 1: Effects of Hemicholinium-3 on Acetylcholine Levels and Choline Uptake

| Parameter | Species | Brain Region/Tissue | Treatment Details | Observed Effect | Citation |

| Acetylcholine Levels | Cat | Superior Cervical Ganglion | 2 mg/kg HC-3 + 20 Hz stimulation | Rapid depletion to ~50% of control within 5 min | [6] |

| High-Affinity Choline Uptake (HACU) | Mouse | Whole-brain synaptosomes | CHT knockout model (genetic equivalent of chronic HC-3) | Complete loss of HC-3-sensitive choline uptake | [7][8] |

| Acetylcholine Synthesis | Mouse | Brain slices from CHT knockout mice | In vitro [3H]-choline incubation | Specific deficit in HC-3-sensitive ACh synthesis | [7][8] |

| Spatial Discrimination | Rat | - | 2.5, 5.0 µ g/rat (ICV) | Dose-dependent impairment | [1] |

| Plasma Choline Levels | Cat | Plasma | 4 mg/kg (IV) | 58% increase | [1][6] |

Table 2: Lethality and Behavioral Effects of Hemicholinium-3

| Parameter | Species | Administration Route | Dose | Outcome | Citation |

| Lethality (LD50) | Mouse | Not specified | ~35 µg | Lethal dose for 50% of subjects | [1][5] |

| Lethality | Mouse (Wild-type) | Intraperitoneal | 46 µg/kg | Labored breathing, 100% survival | [1][7] |

| Lethality | Mouse (CHT+/-) | Intraperitoneal | 46 µg/kg | 60% mortality | [1][7] |

| Lethality | Mouse (Wild-type) | Intraperitoneal | 175 µg/kg | 50% survival | [1][7][8] |

| Lethality | Mouse (CHT+/-) | Intraperitoneal | 175 µg/kg | 100% mortality | [1][7][8] |

| Behavioral Reactivity | Rat | Intraventricular | 1 µg | Correlated with depletion of brain ACh | [9] |

| Shock Reversal | Rat | Intracerebroventricular | 20 µ g/rat | Prevented ACTH-induced shock reversal | [10][11] |

| Blood Pressure | Spontaneously Hypertensive Rats | Intracerebroventricular | Not specified | Lowered blood pressure | [4][12] |

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Administration of Hemicholinium-3 in Rats

This protocol details the procedure for administering HC-3 directly into the cerebral ventricles of a rat, a common method for studying the central effects of the compound.[1][13]

Materials:

-

Hemicholinium-3 (HC-3)